Superior Potency and Selectivity Against FKBP51 Over FKBP52 Compared with the Closest Structural Analog FKBP51‑Hsp90‑IN‑2 (E08)
In direct head‑to‑head AlphaScreen® assays, FKBP51‑Hsp90‑IN‑1 (Compound D10) exhibits an IC50 of 0.1 μM for FKBP51 and >100 μM for FKBP52, yielding >1,000‑fold selectivity for FKBP51 [1]. The closest structural analog, FKBP51‑Hsp90‑IN‑2 (Compound E08), shows a higher IC50 of 0.4 μM for FKBP51 and only 5 μM for FKBP52, corresponding to a 12.5‑fold selectivity .
| Evidence Dimension | FKBP51 inhibitory potency and selectivity over FKBP52 |
|---|---|
| Target Compound Data | IC50 (FKBP51) = 0.1 μM; IC50 (FKBP52) > 100 μM; Selectivity ratio > 1,000‑fold |
| Comparator Or Baseline | FKBP51‑Hsp90‑IN‑2 (E08): IC50 (FKBP51) = 0.4 μM; IC50 (FKBP52) = 5 μM; Selectivity ratio = 12.5‑fold |
| Quantified Difference | 4‑fold lower IC50 for FKBP51 and >80‑fold greater selectivity for FKBP51 |
| Conditions | AlphaScreen® protein–protein interaction assay using GST‑tagged FKBP51/FKBP52 and Hsp90 C‑terminal peptide |
Why This Matters
The >1,000‑fold selectivity minimizes off‑target engagement of the closely related homolog FKBP52, which often opposes FKBP51′s functions, ensuring that observed biological effects can be confidently attributed to FKBP51 modulation.
- [1] Wang L, Kumar R, Winblad B, Pavlov PF. Table 1 and Table 2. Eur J Med Chem. 2024;270:116356. View Source
